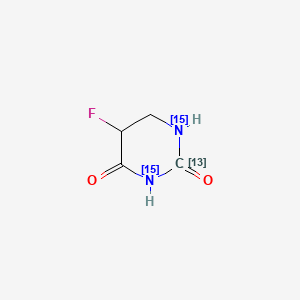

5,6-Dihydro-5-Fluorouracil-13C,15N2

Description

Properties

IUPAC Name |

5-fluoro-(213C,1,3-15N2)1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)/i4+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIRJKWTBBDDAR-XZQGXACKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C(=O)[15NH][13C](=O)[15NH]1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661976 | |

| Record name | 5-Fluoro(2-~13~C,~15~N_2_)dihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189492-99-6 | |

| Record name | 5-Fluoro(2-~13~C,~15~N_2_)dihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydro-5-Fluorouracil (DHFU) is the primary and rate-limiting catabolite of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). The conversion of 5-FU to DHFU is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD). Understanding the chemical properties and analytical quantification of DHFU is crucial for pharmacokinetic studies, therapeutic drug monitoring, and predicting 5-FU toxicity in patients, particularly those with DPD deficiency. The isotopically labeled 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ serves as an essential internal standard for accurate quantification of DHFU in biological matrices by mass spectrometry. This guide provides an in-depth overview of the chemical properties, synthesis, and analytical applications of this labeled compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ and Related Compounds

| Property | 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ | 5,6-Dihydro-5-Fluorouracil (Unlabeled) | 5-Fluorouracil-¹³C,¹⁵N₂ (Precursor) |

| Synonyms | 5-DHFU-¹³C,¹⁵N₂; 5-Fluorodihydropyrimidine-2,4-dione-¹³C,¹⁵N₂ | DHFU, 5-Fluorodihydrouracil | 5-FU-¹³C,¹⁵N₂ |

| CAS Number | 1189492-99-6[1] | 696-06-0[2] | 1189423-58-2[3][4] |

| Molecular Formula | C₃¹³CH₅F¹⁵N₂O₂ | C₄H₅FN₂O₂[2] | ¹³CC₃H₃F¹⁵N₂O₂ |

| Molecular Weight | 135.07 g/mol | 132.09 g/mol [2] | 133.06 g/mol [4] |

| Appearance | Inferred to be a solid | White solid | Tan Solid[3] |

| Melting Point | Not available | 228-230 °C | >151 °C (dec.)[3] |

| Solubility | Not available | DMSO: 43 mg/mL, PBS (pH 7.2): 8 mg/mL, Ethanol: 0.8 mg/mL, DMF: 60 mg/mL | DMSO (Slightly), Methanol (Slightly)[3] |

| Isotopic Purity | Not specified, typically >98% for commercial standards | N/A | 99.2%[3] |

| Chemical Purity | Not specified, typically >95% for commercial standards | N/A | 95.82% by HPLC[3] |

Synthesis of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

A specific, detailed experimental protocol for the synthesis of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is not published. However, it can be reasonably synthesized by adapting established methods for the preparation of unlabeled DHFU, starting from the isotopically labeled precursor, 5-Fluorouracil-¹³C,¹⁵N₂. Two common methods are catalytic hydrogenation and chemical reduction.

Experimental Protocol: Synthesis via Catalytic Hydrogenation (Adapted)

This protocol is adapted from the synthesis of unlabeled 5,6-Dihydro-5-Fluorouracil[5].

-

Dissolution: Dissolve 5-Fluorouracil-¹³C,¹⁵N₂ (1 equivalent) in methanol with vigorous stirring for one hour.

-

Catalyst Addition: Add 10 mol% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere at room temperature for 36 hours.

-

Work-up: Dilute the reaction mixture with methanol and filter through Celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the resulting solid from water to yield 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂.

Note: This reaction may produce a mixture of the desired product and 5,6-dihydrouracil-¹³C,¹⁵N₂, which may require further purification.

Metabolic Pathway of 5-Fluorouracil

5,6-Dihydro-5-Fluorouracil is a key metabolite in the catabolic pathway of 5-Fluorouracil. Understanding this pathway is essential for contextualizing the importance of DHFU measurement.

Caption: Metabolic pathway of 5-Fluorouracil (5-FU).

Analytical Applications

The primary application of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is as an internal standard for the quantification of endogenous DHFU in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial for therapeutic drug monitoring of 5-FU and for identifying patients with DPD deficiency.

Experimental Protocol: Quantification of DHFU in Human Plasma by LC-MS/MS (Compiled)

This protocol is a compilation of methodologies described in the literature[6][7].

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

-

To 100 µL of human plasma, add an appropriate amount of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ as an internal standard.

-

Add 900 µL of chilled acetonitrile to precipitate proteins while vortexing.

-

Centrifuge the samples at 6000 rpm for 5 minutes.

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction with 10:1 ethyl acetate-2-propanol (v/v).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Atlantis dC18 or Kinetex PS C18).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 1.0 mM ammonium acetate with 0.5 mM formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both DHFU and its labeled internal standard.

Table 2: Exemplary Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 5,6-Dihydro-5-Fluorouracil | 133.1 | Specific fragment |

| 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ | 136.1 | Corresponding fragment |

Note: Specific MRM transitions and other mass spectrometer parameters should be optimized for the instrument in use.

3. Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) and should include the assessment of:

-

Linearity: A calibration curve should be prepared by spiking known concentrations of DHFU into blank plasma.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and internal standard.

-

Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Caption: General workflow for DHFU analysis using LC-MS/MS.

Conclusion

5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is an indispensable tool for the accurate and precise quantification of the 5-FU metabolite DHFU. Its use as an internal standard in LC-MS/MS methods allows for the reliable determination of DHFU levels in clinical and research settings, contributing to a better understanding of 5-FU pharmacology and improving patient safety through personalized medicine approaches. While detailed physicochemical data for the labeled compound itself is scarce, its properties can be largely inferred from its unlabeled form and its labeled precursor. The synthesis can be achieved by adapting established chemical reductions, and its application in validated analytical methods is well-documented.

References

- 1. Improved chemical syntheses of 5,6-dihydro-5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lgcstandards.com [lgcstandards.com]

- 4. 5-Fluorouracil-13C,15N2 | LGC Standards [lgcstandards.com]

- 5. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 7. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Isotopically Labeled 5,6-Dihydro-5-Fluorouracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of proposed synthesis routes for isotopically labeled 5,6-Dihydro-5-Fluorouracil (DHFU), a key metabolite of the widely used anticancer drug 5-Fluorouracil (5-FU). The introduction of isotopic labels, such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), into the DHFU molecule is invaluable for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative bioanalysis.

This document outlines two primary synthetic strategies for the preparation of labeled DHFU, commencing from isotopically labeled 5-Fluorouracil. The methodologies are based on established chemical syntheses of the unlabeled compound, adapted for the inclusion of stable isotopes.[1][2] Detailed experimental protocols, quantitative data, and schematic diagrams are provided to facilitate the practical implementation of these synthetic routes.

I. Synthetic Strategies

Two principal routes for the synthesis of isotopically labeled 5,6-Dihydro-5-Fluorouracil are presented:

-

Catalytic Hydrogenation/Deuteration of Isotopically Labeled 5-Fluorouracil: This method involves the direct reduction of the 5,6-double bond of an appropriately labeled 5-FU precursor using hydrogen or deuterium gas in the presence of a palladium on carbon (Pd/C) catalyst.[1] This approach is straightforward but may present challenges in controlling side reactions, such as defluorination.

-

L-Selectride Reduction of Protected Isotopically Labeled 5-Fluorouracil: This multi-step approach involves the protection of the nitrogen atoms of labeled 5-FU, followed by a stereoselective reduction of the 5,6-double bond using L-Selectride, and subsequent deprotection to yield the desired labeled DHFU.[1] This method offers greater control and can avoid the issue of defluorination.

The choice of starting material is crucial for the successful synthesis of the target molecule. Isotopically labeled 5-Fluorouracil is commercially available from various suppliers. For instance, 5-Fluorouracil-2-¹³C,¹⁵N₂ is available and can serve as a precursor for the synthesis of DHFU labeled at these positions.[3] For deuterium labeling, deuterated 5-FU can be used as a starting material, or deuterium can be introduced during the reduction step.

II. Experimental Protocols

Route 1: Catalytic Hydrogenation/Deuteration

This protocol describes the synthesis of 5,6-Dihydro-5-Fluorouracil-[6-²H] via catalytic deuteration of 5-Fluorouracil. For the synthesis of unlabeled DHFU, hydrogen gas would be used in place of deuterium gas.

Experimental Workflow:

Caption: Catalytic deuteration workflow for labeled DHFU synthesis.

Detailed Protocol:

-

Dissolution: In a suitable reaction vessel, dissolve isotopically labeled 5-Fluorouracil (1.0 eq) in methanol (approximately 12.7 mL per mmol of 5-FU) with vigorous stirring for 1 hour at room temperature.

-

Catalyst Addition: To the solution, add 10 wt % palladium on carbon (Pd/C) (0.1 eq).

-

Deuteration: Stir the mixture under a deuterium gas (D₂) atmosphere for 36 hours at room temperature.

-

Work-up: Dilute the reaction mixture with methanol and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the crude product from water to yield the isotopically labeled 5,6-Dihydro-5-Fluorouracil.

Quantitative Data for Catalytic Hydrogenation of 5-Fluorouracil:

| Parameter | Value | Reference |

| Starting Material | 5-Fluorouracil (790 mg, 6.1 mmol) | [1] |

| Catalyst | 10 wt % Pd/C (646 mg, 0.61 mmol) | [1] |

| Solvent | Methanol (100 mL) | [1] |

| Atmosphere | Hydrogen | [1] |

| Reaction Time | 36 hours | [1] |

| Temperature | Room Temperature | [1] |

| Yield | 530 mg (66%) | [1] |

| Product Composition | 85:15 mixture of 5,6-dihydro-5-fluorouracil and 5,6-dihydrouracil | [1] |

Note: The yield and product composition for the deuterated reaction may vary and would require experimental determination.

Route 2: L-Selectride Reduction of Protected Labeled 5-Fluorouracil

This protocol outlines a three-step synthesis of isotopically labeled 5,6-Dihydro-5-Fluorouracil starting from an isotopically labeled 5-Fluorouracil precursor.

Signaling Pathway Diagram:

Caption: L-Selectride reduction pathway for labeled DHFU synthesis.

Detailed Protocol:

Step 1: Synthesis of 1,3-Bis-(4-methoxybenzyl)-5-fluorouracil (labeled)

-

To a dried three-neck flask under an argon atmosphere, add isotopically labeled 5-Fluorouracil (1.0 eq) and potassium carbonate (K₂CO₃) (2.4 eq).

-

Add anhydrous dimethylformamide (DMF) (approximately 2.5 mL per mmol of 5-FU) and stir the mixture for 1 hour.

-

Add additional DMF (approximately 1 mL per mmol of 5-FU) and 4-methoxybenzyl bromide (3.0 eq).

-

Stir the reaction for 24 hours at room temperature.

-

Work-up by diluting with ethyl acetate and washing with water and brine. Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate to obtain the protected labeled 5-FU.

Step 2: Synthesis of 1,3-Bis-(4-methoxybenzyl)-5,6-dihydro-5-fluorouracil (labeled)

-

In a flask purged with argon, dissolve the protected labeled 5-FU (1.0 eq) in anhydrous tetrahydrofuran (THF) (approximately 4.5 mL per mmol).

-

Cool the solution to -78 °C.

-

Add L-Selectride (1 M in THF, 1.1 eq) via syringe and stir for 90 minutes at -78 °C.

-

Quench the reaction with saturated ammonium chloride (NH₄Cl) solution, then warm to room temperature and stir for 30 minutes.

-

Work-up by extracting the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

Step 3: Synthesis of 5,6-Dihydro-5-fluorouracil (labeled)

-

Dissolve the reduced protected intermediate (1.0 eq) in acetonitrile (CH₃CN) (approximately 5.9 mL per mmol).

-

Add ceric ammonium nitrate (CAN) (4.0 eq) followed by water (approximately 2.1 mL per mmol).

-

Stir the reaction for 3 hours at room temperature.

-

Evaporate the solvent. Redissolve the resulting solid in water and wash with chloroform (CHCl₃).

-

Continuously extract the aqueous layer with ethyl acetate for 36 hours.

-

Evaporate the extraction solvent and recrystallize the solid from ethanol to obtain pure isotopically labeled 5,6-Dihydro-5-Fluorouracil.

Quantitative Data for L-Selectride Reduction Route (Unlabeled):

| Step | Parameter | Value | Reference |

| 1. Protection | Starting Material | 5-Fluorouracil (260 mg, 2 mmol) | [1] |

| Reagents | K₂CO₃ (663 mg, 4.8 mmol), 4-methoxybenzyl bromide (0.87 mL, 6 mmol) | [1] | |

| Solvent | Anhydrous DMF (7 mL) | [1] | |

| Reaction Time | 24 hours | [1] | |

| Temperature | Room Temperature | [1] | |

| 2. Reduction | Starting Material | 1,3-(4-methoxybenzyl)-5-fluorouracil (2.05 g, 5.53 mmol) | [1] |

| Reagent | L-Selectride (1 M in THF, 6.08 mL, 6.08 mmol) | [1] | |

| Solvent | Anhydrous THF (25 mL) | [1] | |

| Reaction Time | 90 minutes | [1] | |

| Temperature | -78 °C | [1] | |

| 3. Deprotection | Starting Material | 1,3-Bis-(4-methoxybenzyl)-5,6-dihydro-5-fluorouracil (1.26 g, 3.39 mmol) | [1] |

| Reagent | Ceric ammonium nitrate (7.43 g, 13.55 mmol) | [1] | |

| Solvents | CH₃CN (20 mL), Water (7 mL) | [1] | |

| Reaction Time | 3 hours | [1] | |

| Temperature | Room Temperature | [1] |

Note: Yields for each step in the synthesis of the labeled compound should be determined experimentally.

III. Conclusion

The synthesis of isotopically labeled 5,6-Dihydro-5-Fluorouracil can be effectively achieved through modifications of established synthetic routes for the unlabeled compound. The choice between catalytic hydrogenation/deuteration and the L-Selectride reduction pathway will depend on the desired isotopic label, the availability of labeled starting materials, and the required purity of the final product. The protocols and data provided in this guide serve as a comprehensive resource for researchers embarking on the synthesis of these important analytical standards and research tools. It is recommended that all reactions be performed by qualified personnel in a controlled laboratory setting.

References

Technical Guide: Certificate of Analysis for 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

This technical guide provides a detailed overview of the analytical data and methodologies for the characterization of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂. The information is intended for researchers, scientists, and professionals in drug development who utilize this isotopically labeled compound in their studies.

Compound Identification

-

Compound Name: 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

-

Synonyms: 5-Fluoro-5,6-dihydrouracil-¹³C,¹⁵N₂, 5-Fluorodihydrouracil-¹³C,¹⁵N₂[1][2]

-

Application: A labeled metabolite of 5-Fluorouracil.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the analysis of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂.

| Parameter | Specification | Result |

| Purity (by HPLC) | ≥98% | 99.5% |

| Isotopic Enrichment | ||

| ¹³C | ≥99 atom % | 99.2 atom % |

| ¹⁵N | ≥99 atom % | 99.6 atom % |

| Molecular Formula | C₄H₅FN₂O₂ | Confirmed |

| Molecular Weight | 132.09 g/mol | 135.08 g/mol (for ¹³C, ¹⁵N₂ labeled) |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in DMSO | Conforms |

Experimental Protocols

The following sections detail the methodologies used for the analysis of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂.

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample was dissolved in the mobile phase A at a concentration of 1 mg/mL.

Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Data Acquisition: Full scan mode from m/z 50 to 500.

-

Sample Infusion: The sample was introduced via direct infusion or coupled with the HPLC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: 400 MHz NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Nuclei: ¹H, ¹³C, ¹⁹F.

-

Data Analysis: The spectra were analyzed for chemical shifts, coupling constants, and integration to confirm the structure and isotopic labeling.

Visualizations

Analytical Workflow for Quality Control

The following diagram illustrates the logical workflow for the quality control analysis of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂.

Caption: Quality Control Analytical Workflow.

This guide provides a comprehensive overview based on a typical certificate of analysis for 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂. For lot-specific data, always refer to the certificate of analysis provided with the product.

References

In-depth Technical Guide: 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂, a stable isotope-labeled internal standard crucial for the accurate quantification of 5,6-Dihydro-5-Fluorouracil (5-DHFU), the primary and rate-limiting catabolite of the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU).

Core Compound Details

5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is a non-radioactive, isotopically enriched analog of 5-DHFU. The incorporation of one Carbon-13 and two Nitrogen-15 atoms results in a mass shift that allows for its clear distinction from the endogenous unlabeled metabolite in mass spectrometry-based assays. This makes it an ideal internal standard for isotopic dilution methods, ensuring high precision and accuracy in pharmacokinetic and metabolic studies of 5-FU.

Molecular Formula and Weight

The molecular formula and weight of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ have been determined based on the molecular structure of its parent compound, 5,6-Dihydro-5-fluorouracil (C₄H₅FN₂O₂).[1] The isotopic labeling involves the substitution of one carbon atom with ¹³C and both nitrogen atoms with ¹⁵N.

| Property | Value |

| Chemical Formula | C₃¹³CH₅F¹⁵N₂O₂ |

| Exact Molecular Weight | 135.0381 g/mol |

Table 1: Molecular Properties of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

The exact molecular weight is calculated using the precise masses of the specified isotopes, as detailed in the table below.

| Isotope | Atomic Mass (Da) |

| ¹²C | 12.000000000 |

| ¹³C | 13.003354835 |

| ¹H | 1.007825032 |

| ¹⁹F | 18.998403163 |

| ¹⁵N | 15.000108898 |

| ¹⁶O | 15.994914619 |

Table 2: Precise Atomic Masses of Constituent Isotopes

Metabolic Pathway of 5-Fluorouracil

5,6-Dihydro-5-Fluorouracil is the initial and rate-limiting product of 5-Fluorouracil catabolism, a reaction catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2][3] Understanding this pathway is critical for interpreting the pharmacokinetics of 5-FU and the significance of monitoring its metabolites. Over 80% of an administered 5-FU dose is catabolized through this pathway, making DPD activity a key determinant of the drug's efficacy and toxicity.[3]

Signaling Pathways of 5-Fluorouracil's Cytotoxic Activity

The clinical efficacy of 5-FU is not derived from the parent compound itself, but from its intracellular conversion into active metabolites that disrupt DNA and RNA synthesis.[1][2] The primary mechanisms of action involve the inhibition of thymidylate synthase (TS) by the metabolite fluorodeoxyuridine monophosphate (FdUMP), and the misincorporation of fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) into RNA and DNA, respectively.[1][3] This leads to "thymineless death" and triggers apoptotic pathways.[4]

Experimental Protocols

The quantification of 5-FU and its metabolites, such as 5-DHFU, in biological matrices like plasma is essential for therapeutic drug monitoring and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂, is critical for accurate quantification.

Sample Preparation for Plasma Analysis

The following is a general protocol for the extraction of 5-FU and its metabolites from human plasma, adapted from established methods.[5][6]

-

Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge to separate plasma.

-

Internal Standard Spiking: To a 100 µL aliquot of plasma, add a known concentration of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ solution.

-

Protein Precipitation: Add 900 µL of chilled acetonitrile to the plasma sample while vortexing to precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 6000 rpm) for 5 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at approximately 40-45°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides typical parameters for the chromatographic separation and mass spectrometric detection of 5-DHFU and its labeled internal standard.

-

Chromatographic Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is often employed.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used, depending on the specific method development.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 5,6-Dihydro-5-Fluorouracil | Varies with ionization mode | Varies with fragmentation |

| 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ | Varies with ionization mode | Varies with fragmentation |

Table 3: Exemplary MRM Transitions for Quantification Note: The specific m/z values for precursor and product ions will need to be optimized based on the instrumentation and ionization mode used.

Experimental Workflow for Quantitative Analysis

The use of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ as an internal standard is central to the isotopic dilution mass spectrometry workflow, which ensures the high accuracy of the quantitative results by correcting for matrix effects and variations in sample preparation and instrument response.

References

- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 2. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]

- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

A Technical Guide to the Isotopic Purity and Enrichment of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, isotopic purity, and enrichment of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂. This isotopically labeled metabolite of the widely used anticancer drug 5-Fluorouracil (5-FU) is a critical tool for metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative bioanalysis.

Introduction

5,6-Dihydro-5-Fluorouracil (5-DHFU) is the initial and primary catabolite of 5-Fluorouracil, formed through the action of the enzyme dihydropyrimidine dehydrogenase (DPD). The rate of this conversion is a key determinant of 5-FU's efficacy and toxicity. The use of isotopically labeled 5-DHFU, specifically with stable isotopes ¹³C and ¹⁵N, allows for precise tracing and quantification in complex biological matrices without the need for radioactive tracers. This guide details the synthesis, analytical characterization, and typical applications of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂.

Synthesis and Isotopic Labeling

The synthesis of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is typically achieved through the reduction of its isotopically labeled precursor, 5-Fluorouracil-2-¹³C,¹⁵N₂. This precursor is commercially available with high isotopic enrichment.

A common synthetic approach involves the catalytic hydrogenation of the 5,6-double bond of 5-Fluorouracil-¹³C,¹⁵N₂.

Generalized Synthetic Scheme:

Caption: Synthetic route to 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂.

Isotopic Purity and Enrichment Data

The isotopic purity and enrichment of the final product are critical for its use in quantitative studies. The following tables summarize the expected quantitative data for a typical batch of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂, synthesized from a high-purity precursor.

Table 1: Isotopic Purity of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98% | HPLC, LC-MS/MS |

| Isotopic Enrichment | ||

| ¹³C | ≥99 atom % | Mass Spectrometry, ¹³C NMR |

| ¹⁵N | ≥98 atom % | Mass Spectrometry, ¹⁵N NMR |

Table 2: Mass Isotopologue Distribution of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

| Mass Isotopologue | Expected Abundance (%) |

| M+0 (Unlabeled) | < 1.0 |

| M+1 | < 1.0 |

| M+2 | < 2.0 |

| M+3 (¹³C¹, ¹⁵N₂) | > 95.0 |

Note: The expected abundance is based on the isotopic enrichment of the precursor and may vary slightly between batches.

Experimental Protocols

Synthesis of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

This protocol is adapted from established methods for the hydrogenation of 5-Fluorouracil.

Materials:

-

5-Fluorouracil-2-¹³C,¹⁵N₂

-

Methanol (anhydrous)

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve 5-Fluorouracil-2-¹³C,¹⁵N₂ in anhydrous methanol with vigorous stirring.

-

Add 10% Pd/C to the solution.

-

Stir the mixture under a hydrogen atmosphere at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with methanol and filter through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The resulting product can be further purified by recrystallization from water to yield a white solid.

Determination of Isotopic Enrichment by Mass Spectrometry

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.

Procedure:

-

Sample Preparation: Prepare a stock solution of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ in a suitable solvent (e.g., methanol/water). Create a series of dilutions for calibration.

-

Chromatography: Use a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

Analysis Mode: Full scan mode to observe the mass isotopologue distribution.

-

Expected Masses:

-

Unlabeled 5,6-Dihydro-5-Fluorouracil ([M+H]⁺): m/z 133.0408

-

Labeled 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ ([M+H]⁺): m/z 136.0388

-

-

-

Data Analysis:

-

Extract the ion chromatograms for the labeled and unlabeled species.

-

Calculate the area under the curve for each mass isotopologue.

-

Determine the isotopic enrichment by calculating the ratio of the labeled species to the sum of all species.

-

Determination of Isotopic Purity by NMR Spectroscopy

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, ¹⁵N, and ¹⁹F detection.

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: Acquire a standard proton spectrum to confirm the chemical structure and assess for proton-containing impurities.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The signal corresponding to the labeled carbon position will be significantly enhanced.

-

¹⁵N NMR: Acquire a proton-decoupled ¹⁵N spectrum to confirm the incorporation of the nitrogen isotopes.

-

¹⁹F NMR: Acquire a ¹⁹F spectrum to confirm the presence and chemical environment of the fluorine atom.

-

Data Analysis: Integrate the signals in the respective spectra to confirm the structure and quantify any impurities. The isotopic enrichment can be estimated by comparing the signal intensity of the labeled nuclei to that of any residual unlabeled compound, although mass spectrometry is generally more precise for this purpose.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 5-Fluorouracil

The following diagram illustrates the catabolic pathway of 5-FU, highlighting the role of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ as a tracer for this metabolic route.

Caption: Catabolic pathway of 5-Fluorouracil.

Experimental Workflow for a Metabolic Tracer Study

This diagram outlines a typical workflow for using 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ in a metabolic tracing experiment.

Caption: Workflow for a metabolic tracer study.

Conclusion

5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is an indispensable tool for researchers in oncology, pharmacology, and drug metabolism. Its high isotopic purity and enrichment allow for sensitive and accurate quantification and tracing of the 5-FU catabolic pathway. The experimental protocols and data presented in this guide provide a framework for the effective use of this labeled compound in a research setting.

Navigating the Stability of Labeled 5,6-Dihydro-5-Fluorouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical aspects of storing and handling isotopically labeled 5,6-Dihydro-5-Fluorouracil (DHFU), a key metabolite of the widely used anticancer drug 5-Fluorouracil (5-FU). Ensuring the stability of labeled DHFU is paramount for accurate results in metabolic, pharmacokinetic, and toxicology studies. This document synthesizes available data on the stability of 5-FU and related compounds, offering a framework for best practices in the absence of specific long-term stability studies on labeled DHFU.

General Storage and Handling Recommendations

Proper storage and handling are fundamental to preserving the integrity of labeled 5,6-Dihydro-5-Fluorouracil. The inherent instability of radiolabeled compounds, coupled with the chemical properties of the molecule, necessitates stringent adherence to established protocols.

Key Storage Considerations:

-

Temperature: Low temperatures are crucial for minimizing both chemical degradation and radiolytic decomposition. For long-term storage, temperatures of -20°C to -80°C are recommended.[1] Refrigerated conditions (2-8°C) may be suitable for short-term storage, although the potential for precipitation at higher concentrations should be considered.[2][3]

-

Light: Exposure to light, particularly UV radiation, can induce photodegradation. Labeled DHFU should be stored in light-protected containers, such as amber vials or containers wrapped in aluminum foil.[3]

-

pH: The stability of 5-FU, and by extension DHFU, is significantly influenced by pH. Alkaline conditions (pH > 8) lead to rapid degradation, while acidic and neutral conditions are generally more favorable for stability.[4][5][6] Therefore, storage in buffered solutions at a pH between 5 and 7 is advisable.

-

Inert Atmosphere: For radiolabeled compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can mitigate oxidative degradation.[4]

-

Physical Form: Storing the compound in a solid, crystalline form is generally preferred over an amorphous solid or in solution to minimize degradation.[4]

Quantitative Stability Data

While specific long-term stability data for labeled 5,6-Dihydro-5-Fluorouracil is not extensively available in the public domain, the stability of the parent compound, 5-Fluorouracil, provides valuable insights. The following tables summarize the stability of 5-FU under various conditions. Researchers should consider these as indicative and perform their own stability assessments for labeled DHFU.

Table 1: Stability of 5-Fluorouracil Solutions Under Different Temperature Conditions

| Concentration | Solvent/Diluent | Storage Temperature (°C) | Duration | Stability | Reference |

| 50 mg/mL | 0.9% NaCl | Room Temperature | 42 days | Stable | [2] |

| 5 mg/mL | 0.9% NaCl | 5 ± 3 | 13 weeks | Stable | [2] |

| 8 mg/mL | 0.9% NaCl | 5 ± 3 | 28 days | Stable | [7] |

| 8 mg/mL | 0.9% NaCl | -20 (frozen) | 79 days | Stable | [7] |

| 0.2, 1.5, 10 mg/mL | 0.9% NaCl | 4 | < 24-48 hours | Precipitation observed | [3] |

| 50 mg/mL | - | 21 (in darkness) | 7 days | >98% remaining | [3] |

| 50 mg/mL | - | 21 (in darkness) | 14 days | ~90% remaining | [3] |

Table 2: Influence of pH on 5-Fluorouracil Degradation

| pH | Condition | Degradation | Reference |

| ~12.0 (0.1N NaOH) | Reflux for 8 hours | ~45% | [4] |

| 5, 6, 7 | Phosphate buffer at 37°C | Noticeable hydrolysis in acidic pH | |

| > 8 | Alkaline solution | Rapid degradation |

Degradation Pathways

The primary degradation pathway for 5-Fluorouracil involves its enzymatic conversion to 5,6-Dihydro-5-Fluorouracil by dihydropyrimidine dehydrogenase (DPD).[8] DHFU is then further metabolized. Understanding these pathways is crucial for identifying potential impurities and degradation products during stability studies.

References

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 2. researchgate.net [researchgate.net]

- 3. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pre-treatment evaluation of 5-fluorouracil degradation rate: association of poor and ultra-rapid metabolism with severe toxicity in a colorectal cancer patients cohort - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

Disclaimer: A specific Safety Data Sheet (SDS) for 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is not publicly available. This guide has been compiled using data from the isotopically labeled parent compound, 5-Fluorouracil-¹³C,¹⁵N₂, and the non-labeled active metabolite, 5,6-Dihydro-5-Fluorouracil, as well as the well-characterized drug, 5-Fluorouracil. The information provided should be used as a reference for trained professionals, and a comprehensive risk assessment should be conducted before handling.

Introduction

5,6-Dihydro-5-Fluorouracil (5-DHFU) is an active metabolite of the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU).[1][2] The isotopically labeled version, 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂, is primarily used in research settings for tracer studies in drug metabolism and pharmacokinetic analyses.[2] Understanding the safety and handling of this compound is critical for researchers and drug development professionals. This document provides a detailed overview of its hazard profile, handling procedures, and relevant biological context, based on available data for closely related compounds.

Hazard Identification and Classification

Based on the classification of the parent compound, 5-Fluorouracil-¹³C,¹⁵N₂, the dihydro-metabolite should be handled as a substance with high acute toxicity.

GHS Classification (Extrapolated):

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[3]

-

Carcinogenicity (Category 1A/2): H350/H351 - May cause cancer or is suspected of causing cancer.[4]

-

Germ Cell Mutagenicity (Category 1B/2): H340/H341 - May cause genetic defects or is suspected of causing genetic defects.[4]

-

Reproductive Toxicity (Category 2): H361 - Suspected of damaging fertility or the unborn child.[4]

Hazard Pictograms (Anticipated):

| Pictogram | Hazard Class |

|

| Acute Toxicity (fatal or toxic) |

|

| Carcinogen, Mutagen, Reproductive Toxicity |

Composition and Physical Properties

This section details the chemical and physical properties of the compound and its parent molecules.

| Property | 5,6-Dihydro-5-Fluorouracil | 5-Fluorouracil-¹³C,¹⁵N₂ | 5-Fluorouracil |

| Synonyms | 5-DHFU, 5-Fluorodihydrouracil | 5-FU-¹³C,¹⁵N₂ | 5-FU |

| CAS Number | 696-06-0[1][5] | 1189423-58-2[3] | 51-21-8[4][6][7] |

| Molecular Formula | C₄H₅FN₂O₂[1][5] | C₃[¹³C]H₃F[¹⁵N₂]O₂[3] | C₄H₃FN₂O₂[8] |

| Molecular Weight | 132.1 g/mol [1] | 133.1 g/mol [3] | 130.08 g/mol |

| Appearance | Solid | Solid[3] | White Powder/Solid[8] |

| Solubility | DMF: 60 mg/ml, DMSO: 53 mg/ml[1] | Not specified | Soluble in water[6] |

Experimental Protocols and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on standard laboratory practices for handling potent and toxic compounds.

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE for handling this compound is provided below.

Caption: Required PPE for handling cytotoxic compounds.

Safe Handling and Storage

-

Engineering Controls: Always handle the compound within a certified chemical fume hood to avoid inhalation of dusts.[9] Ensure that safety showers and eyewash stations are readily accessible.[6]

-

Handling Procedures: Avoid generating dust.[9] Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The storage area should be locked and accessible only to authorized personnel. Protect from direct sunlight.[6]

Accidental Release and First Aid

The workflow for managing spills and exposure is outlined below.

Caption: Spill response and first aid workflow.

First Aid Details:

-

Ingestion: If swallowed, immediately call a poison center or doctor.[3] Do not induce vomiting.[7]

-

Inhalation: Move the victim to fresh air. If not breathing, provide artificial respiration.[8]

-

Eye Contact: Rinse opened eyes for several minutes under running water.[4][8]

Biological Activity and Metabolism

5-Fluorouracil is a prodrug that is converted into its active metabolites, including 5,6-Dihydro-5-Fluorouracil, by the enzyme dihydropyrimidine dehydrogenase (DPD).[1] 5-DHFU itself exhibits cytotoxicity, for instance, against HaCaT keratinocytes with an IC₅₀ of 13.5 µM.[1][2] The metabolic pathway is a key area of study for understanding 5-FU's efficacy and toxicity.

The simplified metabolic conversion is illustrated below.

Caption: Metabolic conversion of 5-FU to 5-DHFU.

Toxicological and Ecological Information

-

Acute Toxicity: Toxic if swallowed.[3][4] Harmful in contact with skin or if inhaled.[6][8]

-

Carcinogenicity: 5-Fluorouracil is listed as a known or suspected carcinogen.[4]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4][6][8]

-

Aquatic Toxicity: The parent compound, 5-FU, is very toxic to aquatic life with long-lasting effects.[4] Do not let the product enter drains.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[3] This material should be treated as hazardous waste. Do not empty into drains.[6]

References

- 1. caymanchem.com [caymanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 5,6-Dihydro-5-Fluorouracil - CAS - 696-06-0 | Axios Research [axios-research.com]

- 6. fishersci.com [fishersci.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. guinama.com [guinama.com]

The Core Mechanism of 5-Fluorouracil Catabolism to 5,6-Dihydrofluorouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of 5-fluorouracil (5-FU) catabolism, with a specific focus on its conversion to 5,6-dihydrofluorouracil (DHFU). Understanding this pivotal step in 5-FU metabolism is critical for optimizing its therapeutic efficacy and mitigating toxicity in cancer treatment. This document provides a comprehensive overview of the enzymatic process, quantitative data, detailed experimental protocols, and a visual representation of the metabolic pathway.

Introduction: The Significance of 5-FU Catabolism

5-Fluorouracil, a cornerstone of chemotherapy for various solid tumors, exerts its cytotoxic effects by interfering with DNA and RNA synthesis.[1][2] However, the clinical efficacy and toxicity of 5-FU are profoundly influenced by its metabolic fate. A significant portion, over 80% of the administered dose, is rapidly catabolized in the liver, primarily by the enzyme dihydropyrimidine dehydrogenase (DPD).[3][4][5] This catabolic process inactivates 5-FU, and variations in DPD activity among patients are a major cause of inter-individual differences in drug response and adverse events.[6] The initial and rate-limiting step in this cascade is the reduction of 5-FU to the inactive metabolite, 5,6-dihydrofluorouracil.[7][8] A thorough understanding of this mechanism is paramount for developing strategies to personalize 5-FU therapy, such as dose adjustments based on DPD activity or the co-administration of DPD inhibitors.

The Enzymatic Conversion of 5-FU to 5,6-Dihydrofluorouracil

The catabolism of 5-FU to 5,6-dihydrofluorouracil is an enzymatic reduction reaction catalyzed by dihydropyrimidine dehydrogenase (DPD), also known as dihydrouracil dehydrogenase (NADP+).[3] This enzyme belongs to the family of oxidoreductases. The reaction is dependent on the presence of the coenzyme nicotinamide adenine dinucleotide phosphate (NADPH) as a reducing agent.[3][5]

The reaction can be summarized as follows:

5-Fluorouracil + NADPH + H⁺ → 5,6-Dihydrofluorouracil + NADP⁺

DPD facilitates the transfer of a hydride ion from NADPH to the C6 position of the pyrimidine ring of 5-FU, followed by the addition of a proton to the C5 position, thus saturating the 5,6-double bond. This conversion renders the molecule inactive as an antimetabolite. Subsequently, 5,6-dihydrofluorouracil is further metabolized by dihydropyrimidinase (DPYS) to α-fluoro-β-ureidopropionic acid (FUPA), and then by β-ureidopropionase (UPB1) to α-fluoro-β-alanine (FBAL).[1][7]

Quantitative Data

Enzyme Kinetics of Dihydropyrimidine Dehydrogenase

The kinetic parameters of DPD for the reduction of 5-FU have been characterized, highlighting the enzyme's high affinity for its substrate.

| Parameter | Value | Reference |

| Km for 5-FU | 0.70 µM | [3] |

| kcat for 5-FU reduction | 3 sec-1 | [3] |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. A lower Km indicates a higher affinity of the enzyme for the substrate. kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second.

Pharmacokinetic Parameters of 5-FU and 5,6-Dihydrofluorouracil

The pharmacokinetic profiles of 5-FU and its primary metabolite, 5,6-dihydrofluorouracil, have been studied in cancer patients. The following tables summarize key parameters from a study involving intravenous bolus administration of 5-FU at two different doses.

Table 1: Pharmacokinetic Parameters of 5-Fluorouracil

| Parameter | 250 mg/m² 5-FU Dose (Mean ± SD) | 370 mg/m² 5-FU Dose (Mean ± SD) | Reference |

| Cmax (µg/mL) | 18.15 ± 1.35 | 48.41 ± 7.69 | [1] |

| AUC0-4h (h·µg/mL) | 3.77 ± 0.21 | 13.61 ± 2.3 | [1] |

| CLTB (L/h/m²) | 54.64 ± 3.54 | 25.43 ± 2.3 | [1] |

Table 2: Pharmacokinetic Parameters of 5,6-Dihydrofluorouracil

| Parameter | 250 mg/m² 5-FU Dose (Mean ± SD) | 370 mg/m² 5-FU Dose (Mean ± SD) | Reference |

| Cmax (µg/mL) | 3.60 ± 0.16 | 5.26 ± 0.55 | [1] |

| Tmax (h) | 0.45 ± 0.03 | 0.69 ± 0.06 | [1] |

| AUC0-4h (h·µg/mL) | 5.39 ± 0.32 | 8.75 ± 1.24 | [1] |

Cmax: Maximum plasma concentration. AUC0-4h: Area under the plasma concentration-time curve from 0 to 4 hours. CLTB: Total body clearance. Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

Determination of 5-FU and 5,6-Dihydrofluorouracil in Plasma by HPLC-UV

This section details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of 5-FU and DHFU in plasma samples.[9]

4.1.1. Sample Preparation

-

To a 500 µL plasma sample, add an internal standard (e.g., chlorouracil).

-

Perform a liquid-liquid extraction using an organic solvent mixture (e.g., 10:1 ethyl acetate-2-propanol v/v).[10]

-

Vortex the mixture vigorously and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

4.1.2. Chromatographic Conditions

-

Column: Atlantis dC18, 4.6 x 250 mm, 5 µm particle size.[9]

-

Mobile Phase: Isocratic elution with a suitable buffer (e.g., 1.0 mM ammonium acetate and 0.5 mM formic acid in 3.3% methanol).[10]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Room temperature.[9]

-

Injection Volume: 50 µL.

-

Detection: UV diode array detector.

4.1.3. Method Validation Parameters

| Parameter | 5-FU | 5,6-Dihydrofluorouracil | Reference |

| Linearity Range (µg/mL) | 0.04 - 15.90 | 0.075 - 3.84 | [9] |

| Limit of Quantification (µg/mL) | 0.040 | 0.075 | [9] |

Dihydropyrimidine Dehydrogenase (DPD) Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a common method to assess DPD enzyme activity in a readily accessible patient sample.

4.2.1. Isolation of PBMCs

-

Collect whole blood in heparinized tubes.

-

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs with phosphate-buffered saline (PBS).

4.2.2. Enzyme Activity Assay

-

Lyse the PBMCs to prepare a cytosolic extract.

-

Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

-

Incubate a known amount of cytosolic protein with a reaction mixture containing:

-

Radiolabeled [14C]5-FU or unlabeled 5-FU.

-

NADPH.

-

Potassium phosphate buffer (pH 7.4).

-

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., perchloric acid).

-

Analyze the reaction mixture by HPLC with a radiodetector or UV detector to quantify the amount of 5,6-dihydrofluorouracil formed.

-

Express DPD activity as pmol or nmol of 5,6-dihydrofluorouracil formed per minute per milligram of protein.[1]

Visualization of the Catabolic Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the initial and rate-limiting step in the catabolism of 5-Fluorouracil.

Conclusion

The catabolism of 5-fluorouracil to 5,6-dihydrofluorouracil, orchestrated by the enzyme dihydropyrimidine dehydrogenase, is a critical determinant of the drug's pharmacokinetic profile and clinical outcomes. The quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers and drug development professionals. A deeper understanding of this metabolic pathway will continue to drive the development of personalized medicine approaches in oncology, ultimately leading to safer and more effective use of 5-FU in cancer therapy.

References

- 1. Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. (R)-5-fluoro-5,6-dihydrouracil: kinetics of oxidation by dihydropyrimidine dehydrogenase and hydrolysis by dihydropyrimidine aminohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extrac... [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of 5-Fluorouracil in Human Plasma

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the chemotherapeutic agent 5-Fluorouracil (5-FU) in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate pharmacokinetic data. The methodology employs a stable isotope-labeled internal standard, 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂, to ensure high precision and accuracy. The sample preparation involves a straightforward protein precipitation followed by liquid-liquid extraction. Chromatographic separation is achieved using a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time suitable for high-throughput analysis.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy regimens for various solid tumors, including colorectal and breast cancers.[1][2] Its efficacy and toxicity are highly variable among patients, partly due to the activity of the dihydropyrimidine dehydrogenase (DPD) enzyme, which is responsible for its catabolism.[1][2][3] Therapeutic drug monitoring (TDM) of 5-FU can aid in optimizing dosing to improve efficacy and minimize adverse effects.[3] This application note describes a validated LC-MS/MS method for the determination of 5-FU in human plasma, adapted from established protocols for 5-FU and its metabolites.[1][4] The use of a stable isotope-labeled internal standard of its major metabolite, 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂, provides excellent correction for matrix effects and variability in sample processing.

Experimental Protocols

Materials and Reagents

-

5-Fluorouracil (5-FU) reference standard

-

5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ (Internal Standard, IS)

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid (≥98%)

-

Ethyl acetate

-

2-Propanol

-

Ammonium sulfate

-

Human plasma (K₂EDTA)

Equipment

-

Liquid Chromatograph (e.g., Agilent 1200SL series, Waters ACQUITY UPLC)

-

Tandem Mass Spectrometer (e.g., AB Sciex QTRAP, Waters Xevo TQD)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Sample Preparation

-

Spiking of Internal Standard: To 500 µL of plasma sample (calibrator, quality control, or unknown), add 50 µL of the internal standard working solution (e.g., 1 µg/mL in 50% methanol).

-

Protein Precipitation: Add 250 µL of 1.0 M ammonium sulfate solution to the plasma, and vortex for 30 seconds to precipitate proteins.[5]

-

Liquid-Liquid Extraction: Add 4.0 mL of an ethyl acetate/2-propanol (85:15, v/v) mixture.[5] Vortex for 10 minutes.

-

Centrifugation: Centrifuge the samples at approximately 3200 x g for 10 minutes.

-

Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[1] Vortex to ensure complete dissolution.

-

Injection: Inject a 10 µL aliquot into the LC-MS/MS system.[1]

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | Atlantis dC18, 3 µm, 2.1 x 100 mm (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 2 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | 5-FU: m/z 131.0 → 114.0, IS: m/z 136.1 → 119.1 (Predicted) |

| Dwell Time | 100 ms |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Note: The MRM transition for the internal standard is predicted based on the structure of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂. Optimization of collision energy and other compound-specific parameters is recommended.

Quantitative Data Summary

The following tables present the expected performance characteristics of the method, based on similar validated assays.[1][4]

Table 3: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| 5-FU | 4 - 1000 | Linear, 1/x weighted | > 0.99 |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 4 | < 20 | < 20 | ± 20 |

| Low | 12 | < 15 | < 15 | ± 15 |

| Medium | 400 | < 15 | < 15 | ± 15 |

| High | 800 | < 15 | < 15 | ± 15 |

Table 5: Recovery and Matrix Effect

| Parameter | 5-FU (%) | Internal Standard (%) |

| Extraction Recovery | > 80 | > 80 |

| Matrix Effect | Compensated by Internal Standard | N/A |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for 5-FU quantification in plasma.

5-FU Metabolic Pathway

Caption: Catabolic pathway of 5-Fluorouracil.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of 5-Fluorouracil in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput therapeutic drug monitoring and pharmacokinetic studies. The use of the specified stable isotope-labeled internal standard ensures the accuracy and precision required for clinical research and drug development applications.

References

- 1. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nvkc.nl [nvkc.nl]

- 3. iatdmct2017.jp [iatdmct2017.jp]

- 4. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-フルオロウラシル-2-13C,15N2 99 atom % 13C, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

Application Note and Protocol: Plasma Sample Preparation for 5-Fluorouracil (5-FU) Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Fluorouracil (5-FU) is a cornerstone of chemotherapy regimens for various solid tumors. Therapeutic drug monitoring of 5-FU is crucial due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability. Accurate and reliable quantification of 5-FU in plasma is essential for optimizing dosing, minimizing toxicity, and enhancing therapeutic efficacy. This document provides detailed protocols for plasma sample preparation for 5-FU analysis using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Sample Preparation Techniques

The selection of a sample preparation method depends on the analytical instrumentation, required sensitivity, and laboratory resources. The most common techniques for extracting 5-FU from plasma include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from plasma samples. Acetonitrile is a commonly used precipitating agent that is effective in protein removal and is compatible with reversed-phase HPLC.[1][2]

Experimental Protocol:

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma sample to ensure homogeneity.

-

In a microcentrifuge tube, add a known volume of plasma (e.g., 100 µL).

-

To the plasma, add an appropriate volume of a solution containing a suitable internal standard (e.g., 5-Bromouracil or an isotopically labeled 5-FU).[3]

-

Add three to five volumes of ice-cold acetonitrile (e.g., 300-500 µL) to the plasma sample to precipitate the proteins.[4]

-

Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 12,000 x g) for 10-15 minutes to pellet the precipitated proteins.[1]

-

Carefully collect the supernatant, which contains the 5-FU.

-

The supernatant can be directly injected into the HPLC or LC-MS/MS system, or it can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.[1]

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a technique used to separate compounds based on their relative solubilities in two different immiscible liquids. For 5-FU, a polar analyte, organic solvents are used to extract it from the aqueous plasma matrix.

Experimental Protocol:

-

To a known volume of plasma (e.g., 100-500 µL) in a suitable tube, add the internal standard.

-

Add an extraction solvent. Common solvent mixtures include ethyl acetate-isopropanol (e.g., 85:15 v/v) or ethyl acetate-methanol (e.g., 95:5 v/v).[5][6] The addition of a small amount of acid, such as formic acid, to the extraction solvent can improve recovery.

-

Vortex the mixture for an extended period (e.g., 5-10 minutes) to ensure efficient extraction.

-

Centrifuge the sample to separate the organic and aqueous layers (e.g., 3,000 x g for 5-10 minutes).

-

Carefully transfer the organic layer (supernatant) to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitute the dried extract in a small volume of the mobile phase (e.g., 100 µL) before injection into the analytical system.[3]

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective method that can provide cleaner extracts compared to PPT and LLE. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.

Experimental Protocol:

-

To a known volume of plasma (e.g., 200-500 µL), add the internal standard (e.g., 5-Chlorouracil).[7]

-

Precondition the SPE cartridge (e.g., Oasis Max) with methanol followed by water.[7]

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent (e.g., 5% ammonium hydroxide) to remove interfering substances.[7]

-

Elute the 5-FU from the cartridge with a stronger solvent (e.g., 1% formic acid in a methanol-water mixture).[7]

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.[7]

Data Presentation

The following tables summarize quantitative data from various published methods for 5-FU analysis in human plasma.

Table 1: Performance Characteristics of Different Sample Preparation Methods for 5-FU Analysis

| Parameter | Liquid-Liquid Extraction (HPLC-UV)[6] | Solid-Phase Extraction (HPLC-UV)[8] | Liquid-Liquid Extraction (LC-MS/MS)[3] |

| Linearity Range | 0.01 - 100 µg/mL | Not Specified | 10 - 10,000 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL | 5 ng/mL | 10 ng/mL |

| Extraction Recovery | 87.55 - 95.26% | 96.2 ± 0.5% | Good extraction efficiency |

| Intra-day Precision (%RSD) | < 10% | 4.2 - 8.9% | 1.6 - 11% |

| Inter-day Precision (%RSD) | < 10% | 5.2 - 10.6% | 3.1 - 12% |

| Accuracy | 85.24 - 104.14% | Not Specified | -9.9 to 11% |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for plasma sample preparation for 5-FU analysis.

Caption: General workflow for 5-FU plasma sample preparation.

Conclusion

The choice of plasma sample preparation protocol for 5-FU analysis is critical for obtaining accurate and reproducible results. The methods described herein—protein precipitation, liquid-liquid extraction, and solid-phase extraction—are all viable options, with the final selection depending on the specific requirements of the assay and the available instrumentation. For high-throughput analysis, protein precipitation offers a simple and rapid workflow. Liquid-liquid extraction provides a good balance between cleanliness and recovery, while solid-phase extraction yields the cleanest samples, which can be beneficial for sensitive LC-MS/MS analysis. Proper validation of the chosen method is essential to ensure its performance characteristics meet the analytical needs.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]

- 4. agilent.com [agilent.com]

- 5. Analysis of 5-fluorouracil in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Therapeutic Drug Monitoring (TDM) of 5-Fluorouracil (5-FU)

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, stomach, and head and neck cancers.[1][2][3][4] It functions as an antimetabolite, interfering with DNA and RNA synthesis in rapidly dividing cancer cells.[1] However, the clinical use of 5-FU is complicated by significant inter-patient variability in its metabolism and clearance.[5][6] Dosing based on body surface area (BSA) often fails to account for this variability, leading to a wide range of systemic drug exposures.[3][4] Consequently, some patients may be under-dosed, reducing therapeutic efficacy, while others are over-dosed, leading to severe and sometimes life-threatening toxicities.[3][4][7]

Therapeutic Drug Monitoring (TDM) is the clinical practice of measuring drug concentrations in bodily fluids to optimize dosage regimens.[8] For 5-FU, TDM aims to individualize dosing to maintain drug exposure within a target therapeutic window, thereby maximizing antitumor effects while minimizing toxicity.[3][9] A substantial body of evidence now supports TDM-guided dosing of 5-FU to improve clinical outcomes.[3][6][8]

Metabolic Pathway of 5-Fluorouracil

5-FU is a prodrug that requires intracellular conversion to active metabolites to exert its cytotoxic effects. Conversely, a majority of the administered dose is rapidly catabolized to inactive compounds, primarily in the liver.

-

Anabolic Pathway (Activation): A small fraction of 5-FU is converted into three active metabolites:

-

Fluorodeoxyuridine monophosphate (FdUMP): Inhibits thymidylate synthase (TS), a critical enzyme in DNA synthesis. This is the primary mechanism of 5-FU's cytotoxicity.[1][10]

-

Fluorouridine triphosphate (FUTP): Incorporated into RNA, leading to disruptions in RNA processing and function.[1]

-

Fluorodeoxyuridine triphosphate (FdUTP): Incorporated into DNA, causing DNA damage.[1]

-

-

Catabolic Pathway (Inactivation): Over 80% of the administered 5-FU dose is broken down by the enzyme dihydropyrimidine dehydrogenase (DPD).[1][11] DPD converts 5-FU to the inactive dihydrofluorouracil (DHFU).[10][11] Genetic variations in the DPD gene (DPYD) can lead to DPD deficiency, resulting in reduced 5-FU clearance and a high risk of severe toxicity.[11]

Therapeutic and Toxic Ranges

TDM for 5-FU typically uses the area under the plasma concentration-time curve (AUC) as the primary pharmacokinetic parameter to guide dosing.

| Parameter | Recommended Range | Notes |

| Therapeutic AUC | 20 - 30 mg·h/L | This range is associated with improved efficacy and reduced toxicity for continuous infusion regimens.[8][12][13] |

| Toxic AUC | > 30 mg·h/L | Levels above this threshold are associated with an increased risk of severe toxicity.[14] |

| Steady-State Concentration (Css) | 2,000 - 3,000 µg/L | For weekly 8-hour infusions, this range has been proposed to minimize toxicity while optimizing response.[5][9] |

Note: The optimal therapeutic range can vary depending on the specific chemotherapy regimen and patient population.

Assay Methodologies: A Comparative Overview

Several analytical methods are available for the quantification of 5-FU in plasma. The choice of method depends on factors such as required sensitivity, sample throughput, cost, and available instrumentation.

| Parameter | HPLC-UV | LC-MS/MS | Immunoassay |

| Principle | UV Absorbance | Mass-to-charge ratio | Antigen-antibody binding |

| Linearity Range | 0.04 - 15.9 µg/mL[15] | 10 - 10,000 ng/mL[16] | 93 - 1774 ng/mL[17] |

| Limit of Quantification (LOQ) | 10 - 40 ng/mL[15][18] | 0.1 - 20 ng/mL[2] | ~86 ng/mL[17] |

| Precision (%RSD) | < 10%[18] | < 15%[16] | 3.6% - 8.3%[17] |

| Accuracy/Recovery | 85 - 105%[18] | 90 - 105% | 72 - 91%[17] |

| Sample Preparation | LLE or Protein Precipitation | LLE, SPE, or Protein Precipitation | Minimal pretreatment |

| Run Time | ~7-10 minutes[18][19] | ~3-5 minutes | Rapid (high throughput)[20] |

| Advantages | Cost-effective, widely available | High sensitivity and specificity | Fast, automated, high throughput[12] |

| Disadvantages | Lower sensitivity, potential for interference[15] | Higher cost, requires specialized expertise[12] | Potential for cross-reactivity, may show bias compared to LC-MS/MS[21] |

LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; %RSD: Percent Relative Standard Deviation.

Experimental Workflows and Protocols

Accurate TDM requires meticulous attention to pre-analytical, analytical, and post-analytical procedures.

Protocol 1: Specimen Collection and Handling

This pre-analytical phase is critical to ensure sample integrity.

-

Patient Preparation: Patients should avoid caffeine-containing foods and beverages for 8 hours prior to collection. Theophylline medication can interfere with some assays.[22]

-

Timing of Collection: For continuous infusions, collect the blood sample at steady state, typically at least 18 hours after the start of the infusion.[22] Samples should be drawn 2 to 4 hours before the infusion bag is completed to ensure a constant infusion rate.[22]

-

Blood Draw: Collect 3-5 mL of blood in an appropriate tube (e.g., EDTA or Lithium Heparin, check specific assay requirements). Crucially, do not draw from the infusion line to avoid contamination.[22]

-

Stabilization: Immediately after collection, add a stabilizer if required by the assay. Some protocols require the addition of a thymidine phosphorylase (TP) inhibitor like 5-nitrouracil (5-NU) to prevent the ex-vivo formation of 5-FU from its prodrugs.[23]

-

Processing: Mix the sample gently by inversion. Centrifuge at 2000-3000 x g for 10 minutes at 4°C to separate plasma.

-

Storage: Transfer the plasma to a clean, labeled polypropylene tube and freeze at -20°C or -80°C until analysis.

Protocol 2: 5-FU Quantification by LC-MS/MS

This method is considered the gold standard due to its high sensitivity and specificity.

-

Materials:

-

5-FU certified reference standard

-

Stable isotope-labeled internal standard (IS), e.g., 5-FU-¹³C¹⁵N₂

-

LC-MS grade solvents (acetonitrile, methanol, water, formic acid)

-

Pooled human plasma for calibrators and quality controls (QCs)

-

-

Sample Preparation (Liquid-Liquid Extraction): [24]

-

Thaw plasma samples, calibrators, and QCs on ice.

-

To a 50 µL aliquot of plasma, add 5 µL of the internal standard solution. Vortex for 30 seconds.

-

Add 500 µL of an organic solvent (e.g., ethyl acetate with 0.1% formic acid).

-

Vortex vigorously for 30 seconds to extract the analytes.

-

Centrifuge at high speed (e.g., 16,000 x g) for 2 minutes to separate the layers.

-

Transfer a 400 µL aliquot of the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 75 µL of the mobile phase starting condition (e.g., 0.1% formic acid in water).

-

-

Chromatographic Conditions:

-

System: UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Xevo TQD).

-

Column: A column suitable for polar compounds, such as an ACQUITY UPLC HSS PFP or a HILIC column.[2][25]

-

Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[26]

-